8,8''-Biskoenigine

Description

carbazole alkaloid from Murraya koenigii; structure in first source

Structure

3D Structure

Properties

Molecular Formula |

C38H36N2O6 |

|---|---|

Molecular Weight |

616.7 g/mol |

IUPAC Name |

10-(9-hydroxy-8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-10-yl)-8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-9-ol |

InChI |

InChI=1S/C38H36N2O6/c1-17-13-21-23-15-25(43-7)33(41)27(31(23)39-29(21)19-9-11-37(3,4)45-35(17)19)28-32-24(16-26(44-8)34(28)42)22-14-18(2)36-20(30(22)40-32)10-12-38(5,6)46-36/h9-16,39-42H,1-8H3 |

InChI Key |

DQRAEENKHHFBHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=C(C(=C(C=C24)OC)O)C5=C6C(=CC(=C5O)OC)C7=C(N6)C8=C(C(=C7)C)OC(C=C8)(C)C |

Origin of Product |

United States |

The Dimeric Carbazole Alkaloid 8,8''-Biskoenigine: From Natural Origin to Potential Therapeutic Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8,8''-Biskoenigine, a dimeric carbazole alkaloid, stands as a molecule of significant interest at the intersection of natural product chemistry and pharmacology. Initially isolated from the leaves of the curry tree, Murraya koenigii, this symmetrical dimer of koenigine has garnered attention for its potential therapeutic applications, particularly in the realm of bone health. This technical guide provides a comprehensive overview of the origin, isolation, structural elucidation, and reported biological activity of 8,8''-Biskoenigine, intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug discovery.

Origin and Natural Occurrence

8,8''-Biskoenigine is a naturally occurring phytochemical identified in Murraya koenigii (Linn.) Spreng., a plant belonging to the Rutaceae family.[1][2] This plant, commonly known as the curry tree, is native to the Indian subcontinent and is widely used in traditional medicine and culinary practices. While some commercial suppliers list 8,8''-Biskoenigine as a synthetic compound, this is primarily due to its synthesis for laboratory and research purposes. The foundational discovery and isolation of this compound were from a natural source.

The first report of the isolation of 8,8''-Biskoenigine was by Wang et al. in 2003 from the dried leaves of Murraya koenigii collected in Xishuangbanna, Yunnan province, China.[3] This discovery added to the rich diversity of carbazole alkaloids known to be present in this plant species.[1]

Isolation and Physicochemical Properties

The isolation of 8,8''-Biskoenigine from its natural source involves standard chromatographic techniques. While the seminal paper by Wang et al. provides the basis for its isolation, the following protocol is a generalized representation of the methodologies employed.

Experimental Protocol: Isolation of 8,8''-Biskoenigine

Plant Material: Dried and powdered leaves of Murraya koenigii.

Extraction:

-

The powdered plant material is exhaustively extracted with a suitable organic solvent, such as a mixture of CHCl₃ and MeOH (1:1), at room temperature.

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

Fractionation and Purification:

-

The crude extract is subjected to silica gel column chromatography.

-

Elution is performed with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are combined and further purified by repeated column chromatography or preparative TLC to yield pure 8,8''-Biskoenigine.

Physicochemical Data

The following table summarizes the key physicochemical properties of 8,8''-Biskoenigine.

| Property | Value | Reference |

| Molecular Formula | C₃₈H₃₆N₂O₆ | [3] |

| Molecular Weight | 616.7 g/mol | [3] |

| Appearance | Amorphous powder | [3] |

| UV (MeOH) λₘₐₓ (log ε) | 230 (4.98), 280 (4.70), 330 (4.05) nm | [3] |

| IR (KBr) νₘₐₓ | 3448, 1630, 1580 cm⁻¹ | [3] |

Structural Elucidation

The structure of 8,8''-Biskoenigine was determined to be a symmetrical dimer of the carbazole alkaloid koenigine.[3] This was established through extensive spectroscopic analysis, primarily using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry.

Spectroscopic Data

The following table presents the ¹H and ¹³C NMR spectral data for 8,8''-Biskoenigine, which are critical for its structural confirmation.

| Position | ¹³C NMR (δc) | ¹H NMR (δн, mult., J in Hz) |

| 2, 2'' | 120.5 | 6.85 (s) |

| 3, 3'' | 138.5 | - |

| 4, 4'' | 110.2 | 7.20 (s) |

| 4a, 4a'' | 125.6 | - |

| 5, 5'' | 118.9 | 7.50 (d, 8.0) |

| 6, 6'' | 123.5 | 7.10 (d, 8.0) |

| 7, 7'' | 145.8 | - |

| 8, 8'' | 105.5 | - |

| 8a, 8a'' | 140.1 | - |

| 9a, 9a'' | 102.8 | - |

| 1-OMe, 1''-OMe | 55.8 | 3.90 (s) |

| 7-OMe, 7''-OMe | 60.5 | 4.00 (s) |

| 3-Me, 3''-Me | 16.5 | 2.35 (s) |

| NH, NH'' | - | 8.05 (s) |

Data adapted from Wang et al., J. Nat. Prod. 2003, 66(3), 416-418.

Experimental Workflow: Structure Elucidation

Biosynthesis

The biosynthesis of carbazole alkaloids in plants is believed to proceed through the shikimate pathway.[4] While the specific enzymatic steps leading to koenigine, the monomeric precursor of 8,8''-Biskoenigine, in Murraya koenigii are not fully elucidated, a general proposed pathway involves the condensation of anthranilic acid with a C₅ isoprenoid unit, followed by cyclization and subsequent modifications such as methylation and hydroxylation. The dimeric structure of 8,8''-Biskoenigine is likely formed through an oxidative coupling of two koenigine molecules.

Biological Activity and Signaling Pathways

The primary reported biological activity of 8,8''-Biskoenigine is its antiosteoporotic potential.[3] This activity is attributed to its ability to inhibit Cathepsin B, a lysosomal cysteine protease.

Antiosteoporotic Activity

In an in vitro study, 8,8''-Biskoenigine demonstrated inhibitory activity against Cathepsin B with an IC₅₀ value of 1.3 µg/mL.[3] Cathepsins, particularly Cathepsin K, are known to play a crucial role in bone resorption by degrading the collagenous matrix of bone. While Cathepsin B's role in osteoporosis is less defined than Cathepsin K, its inhibition may interfere with osteoclast function and reduce bone degradation.

Signaling Pathway: Inhibition of Cathepsin B in Bone Resorption

The following diagram illustrates the proposed mechanism of action of 8,8''-Biskoenigine in preventing bone resorption.

References

8,8''-Biskoenigine: A Dimeric Carbazole Alkaloid from Murraya koenigii with Antiosteoporotic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8,8''-Biskoenigine, a dimeric carbazole alkaloid identified in Murraya koenigii (curry leaf). 8,8''-Biskoenigine, a symmetrical dimer of the monomeric carbazole alkaloid koenigine, has demonstrated notable biological activity, particularly as a potential agent against osteoporosis. This document details the natural source, isolation methodologies, structural characteristics, and pharmacological properties of 8,8''-Biskoenigine, with a focus on its inhibitory effects on cathepsin B. Experimental protocols for extraction, isolation, and bioactivity assessment are provided, alongside a summary of key quantitative data. Visual diagrams of experimental workflows are included to facilitate a deeper understanding of the processes involved.

Introduction

Murraya koenigii (L.) Spreng., commonly known as the curry tree, is a rich source of structurally diverse carbazole alkaloids, which have been the subject of extensive phytochemical and pharmacological investigation. Among these, the dimeric carbazole alkaloids represent a unique class of compounds with significant biological potential. 8,8''-Biskoenigine is a notable example, being a symmetrical dimer of koenigine. Research has highlighted its potential as an antiosteoporotic agent, exhibiting inhibitory activity against cathepsin B, an enzyme implicated in bone resorption.[1] This guide aims to consolidate the available technical information on 8,8''-Biskoenigine to support further research and development in this area.

Natural Source and Isolation

8,8''-Biskoenigine is a natural product found in the leaves of Murraya koenigii. The isolation of dimeric carbazole alkaloids from this plant typically involves a multi-step process of extraction and chromatographic separation.

General Experimental Protocol for Isolation

The following protocol is a generalized procedure based on common methods for the isolation of carbazole alkaloids from Murraya koenigii. The specific parameters for isolating 8,8''-Biskoenigine would be detailed in the original research by Tachibana et al.

2.1.1. Plant Material Collection and Preparation Fresh leaves of Murraya koenigii are collected and authenticated. The leaves are then shade-dried at room temperature and pulverized into a coarse powder.

2.1.2. Extraction The powdered plant material is subjected to sequential solvent extraction to partition compounds based on polarity. A typical extraction workflow is as follows:

-

Defatting: The powdered leaves are first extracted with a nonpolar solvent, such as petroleum ether or hexane, to remove fats and waxes. This is often performed using a Soxhlet apparatus for exhaustive extraction.

-

Main Extraction: The defatted plant material is subsequently extracted with a more polar solvent, such as ethanol, methanol, or acetone, to isolate the alkaloid fraction. Maceration or Soxhlet extraction methods can be employed.

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3. Chromatographic Purification The crude extract is subjected to column chromatography for the separation of individual compounds.

-

Column Preparation: A glass column is packed with a suitable stationary phase, most commonly silica gel (60-120 or 230-400 mesh) or alumina, slurried in the initial mobile phase.

-

Sample Loading: The crude extract is adsorbed onto a small amount of the stationary phase and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. Typical solvent systems include mixtures of hexane, ethyl acetate, and methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light (254 nm and 365 nm) and/or with a suitable staining reagent. Fractions with similar TLC profiles are pooled.

-

Final Purification: The fractions containing the target compound, 8,8''-Biskoenigine, may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to achieve high purity.

Diagram of the general isolation workflow:

Structural Elucidation and Physicochemical Properties

8,8''-Biskoenigine is characterized as a symmetrical dimer of koenigine. Its structure has been determined using various spectroscopic techniques.

Quantitative Data

The following table summarizes the key quantitative data for 8,8''-Biskoenigine. Note: Specific spectroscopic data from the original publication by Tachibana et al. is required for complete characterization and is currently unavailable.

| Parameter | Value | Reference |

| Molecular Formula | C38H38N2O6 | Inferred from dimeric structure |

| Molecular Weight | 634.72 g/mol | Inferred from dimeric structure |

| Appearance | (Not reported) | - |

| Melting Point | (Not reported) | - |

| Optical Rotation | (Not reported) | - |

| UV-Vis λmax | (Not reported) | - |

| IR (KBr) νmax (cm-1) | (Not reported) | - |

| 1H NMR (CDCl3, δ ppm) | (Not reported) | - |

| 13C NMR (CDCl3, δ ppm) | (Not reported) | - |

| Mass Spectrometry (m/z) | (Not reported) | - |

| Bioactivity (IC50) | 1.3 µg/mL (Cathepsin B inhibition) | [1] |

Biological Activity: Antiosteoporotic Potential

8,8''-Biskoenigine has been identified as a potent inhibitor of cathepsin B, a cysteine protease involved in bone matrix degradation. This inhibitory activity underlies its potential as an antiosteoporotic agent.

Cathepsin B Inhibition Assay

The following is a generalized protocol for a fluorometric cathepsin B inhibition assay. The specific conditions for the assay of 8,8''-Biskoenigine would be detailed in the original research.

4.1.1. Materials and Reagents

-

Human liver cathepsin B (or other suitable source)

-

Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

-

Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing EDTA and DTT)

-

8,8''-Biskoenigine (test compound)

-

Positive control inhibitor (e.g., CA-074)

-

96-well black microplate

-

Fluorometric microplate reader

4.1.2. Assay Procedure

-

Enzyme Preparation: Prepare a working solution of cathepsin B in the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of 8,8''-Biskoenigine in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, the cathepsin B solution, and the test compound or control.

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm in a kinetic mode for a set duration (e.g., 30 minutes) at 37°C.

-

Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition is calculated for each concentration of the test compound relative to the control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Diagram of the Cathepsin B inhibition assay workflow:

Signaling Pathway Implication

The inhibition of cathepsin B by 8,8''-Biskoenigine suggests a potential mechanism of action in preventing bone loss. Cathepsin B is a lysosomal cysteine protease released by osteoclasts during bone resorption, where it degrades bone matrix proteins like type I collagen. By inhibiting this enzyme, 8,8''-Biskoenigine can potentially reduce osteoclast activity and thus mitigate bone degradation.

Diagram of the proposed signaling pathway:

References

An In-depth Technical Guide to the Chemical Structure of 8,8''-Biskoenigine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,8''-Biskoenigine is a dimeric carbazole alkaloid naturally occurring in Murraya koenigii, a plant widely used in traditional medicine. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 8,8''-Biskoenigine. Detailed experimental protocols for its isolation from natural sources and its chemical synthesis are presented, alongside a thorough analysis of its spectroscopic data. Furthermore, this guide elucidates its role as an antiosteoporotic agent by detailing its inhibitory effects on Cathepsin B within the RANKL signaling pathway, a critical regulator of bone resorption. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, natural product chemistry, and drug development.

Chemical Structure and Properties

8,8''-Biskoenigine is a symmetrical dimer of the carbazole alkaloid koenigine.[1] Its chemical structure was elucidated through extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and other spectroscopic techniques.[1]

Chemical Formula: C₃₈H₃₆N₂O₆

Molecular Weight: 616.71 g/mol

CAS Number: 477890-82-7

Appearance: Amorphous powder

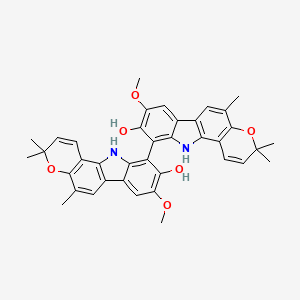

The core structure consists of two pyranocarbazole units linked by a C-C bond between the 8 and 8'' positions.

Caption: Chemical structure of 8,8''-Biskoenigine.

Spectroscopic Data

The structural confirmation of 8,8''-Biskoenigine relies heavily on NMR spectroscopy. The following tables summarize the key ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectral Data of 8,8''-Biskoenigine (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 4, 4'' | 7.85 | s | |

| 5, 5'' | 7.18 | s | |

| 6, 6'' | 6.75 | s | |

| 1'-H, 1''-H | 6.58 | d | 9.9 |

| 2'-H, 2''-H | 5.58 | d | 9.9 |

| 7-OH, 7''-OH | 5.76 | s | |

| 1-OCH₃, 1''-OCH₃ | 3.92 | s | |

| 6-CH₃, 6''-CH₃ | 2.35 | s | |

| 3',3'-(CH₃)₂, 3'',3''-(CH₃)₂ | 1.48 | s | |

| NH | 8.01 | br s |

Table 2: ¹³C NMR Spectral Data of 8,8''-Biskoenigine (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1, 1'' | 147.2 |

| 2, 2'' | 118.9 |

| 3, 3'' | 139.0 |

| 4, 4'' | 119.5 |

| 4a, 4a'' | 123.6 |

| 5, 5'' | 110.1 |

| 5a, 5a'' | 142.8 |

| 6, 6'' | 115.8 |

| 7, 7'' | 144.9 |

| 8, 8'' | 104.2 |

| 8a, 8a'' | 129.7 |

| 9a, 9a'' | 103.5 |

| 1', 1'' | 115.9 |

| 2', 2'' | 127.1 |

| 3', 3'' | 76.9 |

| 6-CH₃, 6''-CH₃ | 16.4 |

| 1-OCH₃, 1''-OCH₃ | 55.8 |

| 3',3'-(CH₃)₂, 3'',3''-(CH₃)₂ | 28.2 |

Experimental Protocols

Isolation from Murraya koenigii

The following is a representative protocol for the isolation of carbazole alkaloids from the leaves of Murraya koenigii.

Caption: Workflow for the isolation of 8,8''-Biskoenigine.

Detailed Methodology:

-

Plant Material: Air-dried leaves of Murraya koenigii are finely powdered.

-

Extraction: The powdered leaves (1 kg) are exhaustively extracted with 95% ethanol (5 L) in a Soxhlet apparatus for 48 hours.

-

Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous residue.

-

Acid-Base Partitioning: The residue is dissolved in 5% hydrochloric acid (500 mL) and washed with ethyl acetate (3 x 300 mL) to remove acidic and neutral impurities. The acidic aqueous layer is then basified to pH 9-10 with ammonium hydroxide and extracted with chloroform (3 x 400 mL).

-

Column Chromatography: The combined chloroform extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude alkaloid mixture is subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing 8,8''-Biskoenigine are combined and further purified by preparative TLC or recrystallization from a suitable solvent system (e.g., chloroform-methanol) to afford the pure compound.

Synthesis via Oxidative Coupling

8,8''-Biskoenigine can be synthesized from its monomer, koenigine, through a solid-state oxidative coupling reaction.[1]

Caption: Workflow for the synthesis of 8,8''-Biskoenigine.

Detailed Methodology:

-

Starting Material: Koenigine, isolated from Murraya koenigii or synthesized, is used as the precursor.

-

Reaction Setup: In a mortar, koenigine (100 mg) is intimately ground with an oxidizing agent such as ferric chloride (FeCl₃) (2 equivalents) at room temperature.

-

Reaction: The solid mixture is allowed to react in the solid state for 24-48 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is suspended in water and extracted with chloroform. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to yield 8,8''-Biskoenigine.

Biological Activity and Signaling Pathway

8,8''-Biskoenigine has demonstrated significant antiosteoporotic activity.[1] This activity is attributed to its ability to inhibit Cathepsin B, a lysosomal cysteine protease that plays a crucial role in bone resorption by osteoclasts.[1]

Osteoclasts are cells responsible for the degradation of bone matrix. Their differentiation and activation are primarily regulated by the Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway.

Caption: Signaling pathway of RANKL-induced bone resorption and the inhibitory action of 8,8''-Biskoenigine.

Mechanism of Action:

-

RANKL-RANK Binding: RANKL, expressed by osteoblasts, binds to its receptor RANK on the surface of osteoclast precursor cells.

-

Signal Transduction: This binding initiates a downstream signaling cascade involving the recruitment of adaptor proteins like TRAF6. This leads to the activation of several pathways, including NF-κB, AP-1, and calcium signaling.

-

NFATc1 Activation: These pathways converge to activate the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells c1 (NFATc1).

-

Gene Expression: Activated NFATc1 translocates to the nucleus and promotes the expression of genes essential for osteoclast function, including those encoding for proteases like Cathepsin B and Cathepsin K.

-

Bone Resorption: Cathepsin B is then secreted into the resorption lacuna, where it degrades the organic components of the bone matrix.

-

Inhibition by 8,8''-Biskoenigine: 8,8''-Biskoenigine exerts its antiosteoporotic effect by directly inhibiting the enzymatic activity of Cathepsin B, thereby preventing the breakdown of bone tissue.

Conclusion

8,8''-Biskoenigine is a promising natural product with a well-defined chemical structure and significant antiosteoporotic activity. This guide has provided a detailed overview of its chemical and biological properties, including comprehensive spectroscopic data and experimental protocols for its isolation and synthesis. The elucidation of its mechanism of action as a Cathepsin B inhibitor within the RANKL signaling pathway provides a strong rationale for its further investigation as a potential therapeutic agent for the treatment of osteoporosis and other bone-related disorders. This compilation of technical information aims to facilitate future research and development efforts focused on this intriguing dimeric carbazole alkaloid.

References

An In-depth Technical Guide to 8,8''-Biskoenigine: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,8''-Biskoenigine is a dimeric carbazole alkaloid naturally occurring in Murraya koenigii, a plant widely used in traditional medicine. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 8,8''-Biskoenigine. It includes a summary of its physicochemical characteristics, detailed spectral data, and methodologies for its isolation and synthesis. Furthermore, this guide delves into its significant anti-osteoporotic activity, including its mechanism of action through the inhibition of Cathepsin B, and explores the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

8,8''-Biskoenigine is a symmetrical dimer of the carbazole alkaloid koenigine.[1] Its chemical structure consists of two koenigine units linked together.

Physicochemical Data

A summary of the key physical and chemical properties of 8,8''-Biskoenigine is presented in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 10-(9-hydroxy-8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-10-yl)-8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-9-ol | [1] |

| Molecular Formula | C₃₈H₃₆N₂O₆ | [2] |

| Molecular Weight | 616.7 g/mol | [2] |

| CAS Number | 477890-82-7 | [2] |

| Appearance | Not explicitly reported, but related dimeric carbazole alkaloids are often amorphous powders. | [3] |

| Melting Point | Not available in the searched literature. | |

| Boiling Point | Not available in the searched literature. | |

| Solubility | LogS: -2.923 (predicted).[1] General solubility of related carbazole alkaloids suggests solubility in organic solvents like chloroform, ethyl acetate, and methanol. | [1] |

| XlogP | 8.3 (predicted) | [1] |

| Hydrogen Bond Donors | 4 (predicted) | [1] |

| Hydrogen Bond Acceptors | 6 (predicted) | [1] |

Spectral Data

The structural elucidation of 8,8''-Biskoenigine was primarily achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[1][4]

NMR Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of 8,8''-Biskoenigine. While specific spectral data for 8,8''-Biskoenigine is not fully detailed in the available search results, the structure was confirmed using 1D and 2D NMR experiments.[1] For reference, typical chemical shift ranges for related carbazole alkaloids are provided below.

-

¹H NMR: Aromatic protons typically resonate in the range of δ 7.0-8.0 ppm. Methoxy group protons appear around δ 3.8-4.0 ppm, and methyl group protons are observed at higher fields.

-

¹³C NMR: Aromatic carbons show signals in the δ 100-150 ppm region. The carbons of the pyrano ring and the methoxy and methyl groups will have characteristic shifts. The symmetrical nature of the dimer would result in a reduced number of unique signals compared to its monomer, koenigine.

Mass Spectrometry

Mass spectrometry data is essential for determining the molecular weight and fragmentation pattern of 8,8''-Biskoenigine.

-

High-Resolution Mass Spectrometry (HRMS): Would confirm the molecular formula C₃₈H₃₆N₂O₆ with a high degree of accuracy.

-

Fragmentation Pattern: The fragmentation in the mass spectrum would likely involve the cleavage of the bond linking the two koenigine monomers, as well as the loss of smaller fragments such as methyl and methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For 8,8''-Biskoenigine, characteristic absorption bands would be expected for:

-

N-H stretching: Around 3300-3500 cm⁻¹ from the carbazole nitrogen.

-

O-H stretching: A broad band around 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H stretching: Aromatic and aliphatic C-H stretching vibrations around 2850-3100 cm⁻¹.

-

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-O stretching: For the ether and hydroxyl groups, typically in the 1000-1300 cm⁻¹ range.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is characteristic of the chromophoric system of the carbazole alkaloid. The spectrum is expected to show absorption maxima typical for a pyranocarbazole skeleton.[3]

Experimental Protocols

Isolation from Murraya koenigii

8,8''-Biskoenigine is a naturally occurring compound isolated from the leaves of Murraya koenigii.[4][5] The general procedure for its isolation involves the following steps:

A detailed protocol would involve:

-

Plant Material: Dried and powdered leaves of Murraya koenigii.

-

Extraction: Maceration or Soxhlet extraction with a solvent such as methanol or ethanol.

-

Concentration: The solvent is removed under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Purification: Fractions containing 8,8''-Biskoenigine are identified by thin-layer chromatography (TLC) and further purified using techniques like preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Chemical Synthesis

8,8''-Biskoenigine can be synthesized from its monomer, koenigine, through an oxidative coupling reaction.[1][6] Both solid-state and iron-catalyzed methods have been reported.

A general synthetic protocol is as follows:

-

Starting Material: Pure koenigine, which can be isolated from Murraya koenigii or synthesized.

-

Reaction Conditions:

-

Work-up and Purification: The reaction mixture is worked up to remove the catalyst and unreacted starting material. The resulting crude product is then purified by column chromatography to afford pure 8,8''-Biskoenigine.

Biological Activity and Signaling Pathways

The most significant reported biological activity of 8,8''-Biskoenigine is its potent anti-osteoporotic effect.[1][7]

Anti-osteoporotic Activity

8,8''-Biskoenigine has been shown to exhibit anti-osteoporotic activity with an IC₅₀ of 1.3 µg/mL in a Cathepsin B (CAT-B) inhibition assay.[1][4] Cathepsin B is a lysosomal cysteine protease that is involved in bone resorption by osteoclasts.

Mechanism of Action: The anti-osteoporotic effect of 8,8''-Biskoenigine is attributed to its inhibition of Cathepsin B.[1] By inhibiting this enzyme, 8,8''-Biskoenigine can potentially reduce the degradation of the bone matrix by osteoclasts, thereby slowing down bone loss.

Potential Effects on Osteoblast and Osteoclast Signaling

While direct studies on the effect of 8,8''-Biskoenigine on osteoblast and osteoclast signaling pathways are limited, its inhibition of Cathepsin B suggests an interaction with the bone remodeling process. Key signaling pathways involved in bone metabolism include the RANKL/RANK/OPG pathway, which is central to osteoclast differentiation and activation, and various pathways that regulate osteoblast function and bone formation. Further research is warranted to elucidate the precise molecular targets and signaling cascades modulated by 8,8''-Biskoenigine in bone cells.

Conclusion

8,8''-Biskoenigine is a promising natural product with significant anti-osteoporotic potential. This guide has summarized its known physical and chemical properties, along with available information on its spectral characteristics and methods for its preparation. The primary mechanism of its biological activity appears to be the inhibition of Cathepsin B, a key enzyme in bone resorption. For drug development professionals, 8,8''-Biskoenigine represents a valuable lead compound for the development of novel therapeutics for osteoporosis and other bone-related disorders. Future research should focus on obtaining more detailed quantitative data, elucidating its complete pharmacological profile, and exploring its effects on the intricate signaling networks that govern bone homeostasis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]

- 4. Novel mechanism of cathepsin B inhibition by antibiotic nitroxoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. doc-developpement-durable.org [doc-developpement-durable.org]

- 6. researchgate.net [researchgate.net]

- 7. Extraction process optimization of Murraya koenigii leaf extracts and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of 8,8''-Biskoenigine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Biskoenigine is a dimeric carbazole alkaloid first isolated from the plant Murraya koenigii, commonly known as the curry tree.[1][2][3][4] Structurally, it is a symmetrical dimer of the carbazole alkaloid koenigine.[1] This compound has garnered interest within the scientific community due to its documented antiosteoporotic activity, presenting a potential avenue for the development of new therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 8,8''-Biskoenigine, including detailed experimental protocols and quantitative data where available.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₈H₃₆N₂O₆ | --INVALID-LINK-- |

| Molecular Weight | 616.7 g/mol | --INVALID-LINK-- |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

Discovery and Natural Source

8,8''-Biskoenigine was first reported as a new carbazole alkaloid in 2003 by Wang et al., isolated from the leaves of Murraya koenigii collected in Xishuangbanna, Yunnan province, China.[1] This plant is a member of the Rutaceae family and is a rich source of various carbazole alkaloids.[3][4]

Experimental Protocols

Isolation of 8,8''-Biskoenigine from Murraya koenigii

While the seminal publication by Wang et al. (2003) outlines the isolation, specific quantitative details such as the initial weight of plant material and final yield of 8,8''-Biskoenigine are not available in the reviewed literature. The general procedure involves solvent extraction followed by chromatographic separation.

General Workflow for Isolation:

References

An In-depth Technical Guide to 8,8''-Biskoenigine: A Symmetrical Dimer of Koenigine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,8''-Biskoenigine, a symmetrical dimeric carbazole alkaloid, represents a significant molecule of interest derived from Murraya koenigii. Its discovery has opened new avenues for therapeutic research, particularly in the management of bone-related disorders. This technical guide provides a comprehensive overview of 8,8''-Biskoenigine, focusing on its synthesis, structural characterization, and biological activity as a potent antiosteoporotic agent through the inhibition of Cathepsin B. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

Murraya koenigii, commonly known as the curry tree, is a rich source of bioactive carbazole alkaloids.[1] Among these, koenigine has been extensively studied for its various pharmacological properties. The dimerization of koenigine leads to the formation of 8,8''-Biskoenigine, a symmetrical molecule with enhanced biological activities.[2] This dimeric structure has been elucidated through extensive spectroscopic analysis, primarily 1D and 2D Nuclear Magnetic Resonance (NMR).[1] Of particular significance is its demonstrated antiosteoporotic activity, which has been attributed to its inhibitory effect on Cathepsin B, a cysteine protease implicated in bone resorption.[1][2] This guide aims to consolidate the current knowledge on 8,8''-Biskoenigine, providing a technical foundation for researchers and drug development professionals.

Structural Characterization and Physicochemical Properties

The structure of 8,8''-Biskoenigine was established as a symmetrical dimer of koenigine, connected via a C-C bond at the 8 and 8'' positions. This was determined through detailed spectroscopic analysis.

Spectroscopic Data

Table 1: Physicochemical and Biological Activity Data for 8,8''-Biskoenigine

| Parameter | Value | Reference |

| Molecular Formula | C₃₈H₃₆N₂O₆ | [1] |

| Molecular Weight | 616.71 g/mol | [1] |

| Biological Activity | Antiosteoporotic | [1] |

| Mechanism of Action | Cathepsin B Inhibition | [1] |

| IC₅₀ (Cathepsin B) | 1.3 µg/mL | [1] |

Synthesis of 8,8''-Biskoenigine

8,8''-Biskoenigine is synthesized from its monomer, koenigine, through a solid-state oxidative coupling reaction.[1] This method is noted for its efficiency and is a key step in obtaining the dimeric compound for further study.

Experimental Protocol: Solid-State Oxidative Coupling

This protocol is based on the general principles of solid-state oxidative coupling of phenolic compounds using iron(III) chloride.

Materials:

-

Koenigine

-

Anhydrous Iron(III) Chloride (FeCl₃)

-

Mortar and pestle

-

Reaction vessel

-

Silica gel for column chromatography

-

Appropriate solvents for extraction and chromatography (e.g., dichloromethane, methanol)

Procedure:

-

Finely grind koenigine and anhydrous FeCl₃ (in a molar ratio, typically 1:2 or as optimized) together in a mortar and pestle until a homogeneous mixture is obtained.

-

Transfer the solid mixture to a suitable reaction vessel.

-

The reaction is allowed to proceed in the solid state. The reaction time and temperature may need to be optimized. Gentle heating may be applied to facilitate the reaction.

-

Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is quenched with a suitable solvent, such as a mixture of dichloromethane and methanol.

-

The crude product is then extracted from the solid residue.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude 8,8''-Biskoenigine is purified by column chromatography on silica gel using an appropriate solvent system to yield the pure dimeric product.

Biological Activity and Mechanism of Action

8,8''-Biskoenigine has demonstrated significant antiosteoporotic activity, which is attributed to its ability to inhibit the enzyme Cathepsin B.[1]

Antiosteoporotic Activity and Cathepsin B Inhibition

Osteoporosis is a disease characterized by excessive bone resorption by osteoclasts. Cathepsin B, a lysosomal cysteine protease, plays a crucial role in the degradation of the bone matrix by osteoclasts.[3] By inhibiting Cathepsin B, 8,8''-Biskoenigine can reduce bone resorption, thereby exerting its antiosteoporotic effect. The reported IC₅₀ value of 1.3 µg/mL indicates a potent inhibitory activity.[1]

Signaling Pathway in Osteoclastogenesis

The formation and activation of osteoclasts are regulated by the RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand)/RANK (Receptor Activator of Nuclear factor Kappa-B) signaling pathway. The binding of RANKL to its receptor RANK on osteoclast precursors triggers a signaling cascade that leads to the activation of transcription factors, including NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1). NFATc1 is a master regulator of osteoclastogenesis and promotes the expression of genes essential for osteoclast function, including those encoding for cathepsins.

Experimental Protocols for Biological Assays

The following is a generalized protocol for a Cathepsin B inhibitor screening assay, which can be adapted for testing 8,8''-Biskoenigine.

Cathepsin B Inhibitor Screening Assay (Fluorometric)

This assay utilizes a synthetic fluorogenic substrate that is cleaved by Cathepsin B to release a fluorescent molecule, allowing for the quantification of enzyme activity.

Materials:

-

Human Cathepsin B

-

Cathepsin B Reaction Buffer

-

Cathepsin B Substrate (e.g., Ac-RR-AFC)

-

96-well black microplate

-

Fluorescence microplate reader

-

8,8''-Biskoenigine (test inhibitor)

-

Known Cathepsin B inhibitor (positive control)

-

Solvent for dissolving the test compound (e.g., DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 8,8''-Biskoenigine in a suitable solvent.

-

Prepare serial dilutions of the 8,8''-Biskoenigine stock solution to achieve the desired test concentrations.

-

Prepare the Cathepsin B enzyme solution and substrate solution according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to designated wells:

-

Enzyme Control: Cathepsin B enzyme solution and reaction buffer.

-

Inhibitor Wells: Cathepsin B enzyme solution, reaction buffer, and the desired concentration of 8,8''-Biskoenigine.

-

Positive Control: Cathepsin B enzyme solution, reaction buffer, and a known Cathepsin B inhibitor.

-

Blank: Reaction buffer only.

-

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the Cathepsin B substrate solution to all wells to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm) at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percentage of inhibition for each concentration of 8,8''-Biskoenigine relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Conclusion and Future Directions

8,8''-Biskoenigine stands out as a promising natural product-derived dimer with significant therapeutic potential, particularly in the context of osteoporosis. Its well-defined symmetrical structure, accessible synthesis via oxidative coupling, and potent, specific inhibitory activity against Cathepsin B make it an attractive candidate for further drug development.

Future research should focus on several key areas:

-

Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of 8,8''-Biskoenigine and its in vivo efficacy.

-

Lead Optimization: To synthesize and evaluate analogs of 8,8''-Biskoenigine to potentially improve its potency, selectivity, and pharmacokinetic properties.

-

In-depth Mechanistic Studies: To further elucidate the precise molecular interactions between 8,8''-Biskoenigine and Cathepsin B and to explore other potential biological targets.

-

Toxicology Studies: To assess the safety profile of 8,8''-Biskoenigine in preclinical models.

The information presented in this technical guide provides a solid foundation for advancing the research and development of 8,8''-Biskoenigine as a potential therapeutic agent for osteoporosis and other conditions where Cathepsin B plays a pathological role.

References

8,8''-Biskoenigine: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,8''-Biskoenigine, a dimeric carbazole alkaloid isolated from the medicinal plant Murraya koenigii, has emerged as a compound of interest in the field of drug discovery. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the potential biological activities of 8,8''-Biskoenigine. The document summarizes the available quantitative data on its bioactivities, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts. While data on some activities of 8,8''-Biskoenigine are specific, information on its broader biological potential is still developing, with much of the current understanding extrapolated from studies on related carbazole alkaloids from Murraya koenigii.

Introduction

Murraya koenigii (L.) Spreng, commonly known as the curry tree, is a rich source of structurally diverse carbazole alkaloids, which have been extensively studied for their wide range of pharmacological properties.[1][2][3] Among these, 8,8''-Biskoenigine stands out due to its unique dimeric structure. This guide focuses on the documented and potential biological activities of 8,8''-Biskoenigine, including its antiosteoporotic, anti-inflammatory, antimicrobial, and anticancer properties. The aim is to provide a detailed resource for researchers and professionals in the pharmaceutical sciences.

Quantitative Data on Biological Activities

The currently available quantitative data for the biological activities of 8,8''-Biskoenigine are limited but promising. The most specific data pertains to its antiosteoporotic activity. Information on other activities is largely inferred from the broader family of carbazole alkaloids found in Murraya koenigii.

Table 1: Summary of Quantitative Biological Activity Data for 8,8''-Biskoenigine

| Biological Activity | Assay | Target | Result (IC50) | Reference |

| Antiosteoporotic | Cathepsin B Inhibition | Cathepsin B | 1.3 µg/mL | [4][5] |

Note: IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Data on the anti-inflammatory, antimicrobial, and specific cytotoxic activities of 8,8''-Biskoenigine are not yet available in the reviewed literature. However, related carbazole alkaloids from Murraya koenigii have demonstrated these activities, suggesting potential avenues for future investigation of 8,8''-Biskoenigine. For instance, the carbazole alkaloid girinimbine, also from M. koenigii, has shown anti-inflammatory and anticancer properties.[6]

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the biological activities of 8,8''-Biskoenigine.

Antiosteoporotic Activity: Cathepsin B Inhibition Assay

The antiosteoporotic activity of 8,8''-Biskoenigine was determined using a Cathepsin B inhibition assay.[4][5] Cathepsin B is a lysosomal cysteine protease implicated in bone resorption.

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of Cathepsin B. This is typically done using a fluorogenic substrate that, when cleaved by the enzyme, releases a fluorescent molecule. The reduction in fluorescence in the presence of the test compound indicates inhibition.

General Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 8,8''-Biskoenigine in a suitable solvent (e.g., DMSO).

-

Prepare a reaction buffer (e.g., sodium phosphate buffer with EDTA and dithiothreitol, pH 6.0).

-

Prepare a solution of human recombinant Cathepsin B in the reaction buffer.

-

Prepare a solution of a fluorogenic substrate (e.g., Z-Arg-Arg-AMC) in the reaction buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the reaction buffer.

-

Add varying concentrations of the 8,8''-Biskoenigine solution to the test wells.

-

Add a known Cathepsin B inhibitor as a positive control and solvent as a negative control.

-

Add the Cathepsin B enzyme solution to all wells except the blank.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic substrate solution to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) over time.

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence per unit time).

-

Determine the percentage of inhibition for each concentration of 8,8''-Biskoenigine relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cytotoxicity: MTT Assay

To assess the potential anticancer activity of 8,8''-Biskoenigine, a standard cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

General Protocol:

-

Cell Culture:

-

Culture the desired cancer cell lines in appropriate media and conditions.

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of 8,8''-Biskoenigine in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound.

-

Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

-

Antimicrobial Activity: Broth Microdilution Method

The antimicrobial potential of 8,8''-Biskoenigine can be evaluated by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[7][8][9]

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

General Protocol:

-

Preparation:

-

Prepare a stock solution of 8,8''-Biskoenigine.

-

Prepare a standardized inoculum of the test microorganisms (bacteria or fungi).

-

Use appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Assay Procedure (96-well plate format):

-

Dispense the broth medium into all wells.

-

Perform serial two-fold dilutions of the 8,8''-Biskoenigine stock solution across the wells.

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis:

-

Visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of 8,8''-Biskoenigine at which no visible growth is observed.

-

Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental workflows and potential signaling pathways.

Caption: Workflow for Cathepsin B Inhibition Assay.

Caption: Workflow for MTT Cytotoxicity Assay.

Caption: Potential Anti-Inflammatory Signaling Pathway.

Conclusion and Future Directions

8,8''-Biskoenigine has demonstrated clear antiosteoporotic activity through the inhibition of Cathepsin B. While direct quantitative evidence for its anti-inflammatory, antimicrobial, and anticancer activities is currently lacking, the known bioactivities of other carbazole alkaloids from Murraya koenigii provide a strong rationale for further investigation into these areas.

Future research should focus on:

-

Comprehensive Screening: Evaluating the cytotoxic effects of 8,8''-Biskoenigine against a panel of human cancer cell lines to determine its IC50 values and selectivity.

-

Antimicrobial Spectrum: Determining the MIC values of 8,8''-Biskoenigine against a range of pathogenic bacteria and fungi.

-

Anti-inflammatory Mechanisms: Investigating the in vitro and in vivo anti-inflammatory effects of 8,8''-Biskoenigine and elucidating the underlying molecular mechanisms, such as its impact on pro-inflammatory signaling pathways like NF-κB.

-

In Vivo Efficacy: Conducting animal studies to validate the in vitro findings and assess the therapeutic potential of 8,8''-Biskoenigine for various diseases.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of 8,8''-Biskoenigine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities. | Semantic Scholar [semanticscholar.org]

- 5. Pharmacognostic studies on bark of Murraya koenigii Spreng. | Semantic Scholar [semanticscholar.org]

- 6. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. idexx.dk [idexx.dk]

- 8. dickwhitereferrals.com [dickwhitereferrals.com]

- 9. idstewardship.com [idstewardship.com]

An In-depth Technical Guide to 8,8''-Biskoenigine (CAS Number: 477890-82-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Biskoenigine is a dimeric carbazole alkaloid that was first isolated from the plant Murraya koenigii, commonly known as the curry tree.[1][2] Structurally, it is a symmetrical dimer of the carbazole alkaloid koenigine.[1][2] This compound has garnered interest within the scientific community primarily for its demonstrated antiosteoporotic activity.[1][2][3] This technical guide provides a comprehensive overview of the available scientific data on 8,8''-Biskoenigine, including its chemical properties, biological activities, and the experimental protocols used for its study.

Chemical and Physical Properties

8,8''-Biskoenigine is a complex heterocyclic molecule with the molecular formula C₃₈H₃₆N₂O₆ and a molecular weight of 616.7 g/mol . Its structure has been elucidated using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

| Property | Value | Reference |

| CAS Number | 477890-82-7 | |

| Molecular Formula | C₃₈H₃₆N₂O₆ | |

| Molecular Weight | 616.7 g/mol | |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| 1H and 13C NMR Data | While the structure was determined by NMR, specific chemical shift and coupling constant data are not readily available in the public domain.[1][2] |

Biological Activity and Mechanism of Action

The primary reported biological activity of 8,8''-Biskoenigine is its potential as an antiosteoporotic agent. This activity was determined in a Cathepsin B (CAT-B) model, where the compound exhibited significant inhibitory effects.[1][2]

| Biological Activity | Assay Model | Result (IC₅₀) | Reference |

| Antiosteoporotic | Cathepsin B (CAT-B) model | 1.3 µg/mL | [1][2] |

While other carbazole alkaloids from Murraya koenigii have shown a range of biological activities, including cytotoxic and anti-inflammatory effects, there is currently no specific quantitative data available for 8,8''-Biskoenigine in these areas.[4][5][6]

Mechanism of Action in Osteoporosis

Osteoporosis is a disease characterized by excessive bone resorption by osteoclasts, leading to a decrease in bone mass and an increased risk of fractures. Osteoclasts secrete a variety of enzymes, including the lysosomal cysteine protease Cathepsin B, into the resorption lacuna to degrade the organic bone matrix, which is primarily composed of type I collagen. By inhibiting Cathepsin B, 8,8''-Biskoenigine can potentially disrupt this degradation process, thereby reducing bone resorption and exerting its antiosteoporotic effect.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of 8,8''-Biskoenigine are not fully available in the public domain. The following sections provide an overview based on the initial report and general methodologies.[1][2]

Isolation from Murraya koenigii

8,8''-Biskoenigine was first isolated from the dried leaves of Murraya koenigii collected in Xishuangbanna, Yunnan province, China.[2] While the specific, step-by-step protocol is not detailed in the available literature, a general workflow for the isolation of carbazole alkaloids from plant material is presented below.

Chemical Synthesis

The synthesis of 8,8''-Biskoenigine was achieved through the oxidative coupling of its monomer, koenigine, in a solid-state reaction.[1][2] Specific details of the reaction conditions, such as the oxidizing agent and temperature, are not provided in the primary literature. However, a plausible synthetic route can be conceptualized based on general methods for the oxidative coupling of phenols.[7][8][9][10]

Cathepsin B Inhibition Assay

The antiosteoporotic activity of 8,8''-Biskoenigine was evaluated using a Cathepsin B (CAT-B) model.[1][2] The precise details of this model are not available, but a general protocol for a fluorometric Cathepsin B activity assay is outlined below. Such assays typically measure the cleavage of a fluorogenic substrate by the enzyme.

Conclusion and Future Directions

8,8''-Biskoenigine is a promising natural product with demonstrated in vitro antiosteoporotic activity through the inhibition of Cathepsin B. Its unique dimeric carbazole structure makes it an interesting subject for further investigation in the field of drug discovery.

Future research should focus on:

-

Detailed Biological Evaluation: Comprehensive studies are needed to confirm its efficacy and mechanism of action in cell-based and in vivo models of osteoporosis.

-

Pharmacokinetic and Toxicological Profiling: To assess its potential as a therapeutic agent, its absorption, distribution, metabolism, excretion (ADME), and toxicity profile must be determined.

-

Optimization of Synthesis: Development of a scalable and efficient synthetic route would be crucial for producing sufficient quantities for further research and development.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of 8,8''-Biskoenigine could lead to the discovery of more potent and selective inhibitors of Cathepsin B.

-

Exploration of Other Biological Activities: Given the diverse bioactivities of other carbazole alkaloids, it would be worthwhile to screen 8,8''-Biskoenigine for other potential therapeutic applications, such as anticancer and anti-inflammatory effects.

The information presented in this guide is based on currently available scientific literature. Further research is required to fully elucidate the therapeutic potential of 8,8''-Biskoenigine.

References

- 1. Two new carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2009066303A2 - New synergistic phytochemical composition for the treatment of obesity - Google Patents [patents.google.com]

- 4. psasir.upm.edu.my [psasir.upm.edu.my]

- 5. [PDF] Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Synthesis of 8,8''-Biskoenigine from Koenigine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of 8,8''-Biskoenigine, a dimeric carbazole alkaloid, through the oxidative coupling of its monomer, koenigine. 8,8''-Biskoenigine has garnered interest for its potential biological activities, including antiosteoporotic properties[1][2][3]. The primary synthetic route detailed is the iron(III) chloride-mediated oxidative coupling in a solution phase, a method noted for its improved efficiency[3]. Additionally, a solid-state reaction method is mentioned as a viable alternative[1][2][3][4]. This document offers comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.

Introduction

Koenigine, a carbazole alkaloid isolated from Murraya koenigii, serves as a readily available precursor for the synthesis of its symmetrical dimer, 8,8''-Biskoenigine[1][3]. The formation of 8,8''-Biskoenigine is achieved through an oxidative coupling reaction that joins two koenigine molecules at the C-8 and C-8'' positions. This transformation can be effectively catalyzed by iron(III) chloride (FeCl₃), which acts as a mild and efficient oxidizing agent for the dimerization of various aromatic and heterocyclic compounds. The resulting dimeric structure possesses a unique molecular architecture that may confer distinct pharmacological properties compared to its monomeric counterpart.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Koenigine and 8,8''-Biskoenigine

| Property | Koenigine (Starting Material) | 8,8''-Biskoenigine (Product) |

| Molecular Formula | C₂₀H₂₁NO₃ | C₄₀H₄₀N₂O₆ |

| Molecular Weight | 323.39 g/mol | 644.76 g/mol |

| Appearance | Yellowish solid | Amorphous powder |

| ¹H NMR (CDCl₃, δ ppm) | Specific peaks for koenigine | Characteristic peaks for a symmetrical dimer, with notable shifts in the aromatic region compared to the monomer. |

| ¹³C NMR (CDCl₃, δ ppm) | Specific peaks for koenigine | Approximately half the number of expected carbon signals due to the molecule's symmetry. |

| Mass Spec (m/z) | [M+H]⁺ ≈ 324 | [M+H]⁺ ≈ 645 |

Note: Specific NMR chemical shifts should be compared to literature values for confirmation of structure.

Experimental Protocols

Protocol 1: Iron(III) Chloride-Mediated Synthesis of 8,8''-Biskoenigine

This protocol describes the synthesis of 8,8''-Biskoenigine from koenigine using iron(III) chloride as the oxidizing agent.

Materials:

-

Koenigine

-

Anhydrous Iron(III) Chloride (FeCl₃)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve koenigine (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Addition of Oxidant: To the stirring solution of koenigine, add anhydrous iron(III) chloride (2-3 equivalents) portion-wise at room temperature. The reaction mixture is expected to change color upon addition of the oxidant.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the koenigine spot and the appearance of a new, less polar spot indicates the formation of the dimer. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Isolation and Characterization: Collect the fractions containing the desired product (as identified by TLC). Combine the pure fractions and evaporate the solvent under reduced pressure to yield 8,8''-Biskoenigine as an amorphous powder. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and compare the data with literature values.

Protocol 2: Solid-State Synthesis of 8,8''-Biskoenigine (Conceptual)

Materials:

-

Koenigine

-

An oxidizing agent suitable for solid-state reactions (e.g., a solid oxidant like manganese dioxide or finely ground iron(III) chloride).

Procedure:

-

Preparation: In a mortar and pestle, thoroughly grind koenigine and the chosen solid oxidant in a predetermined molar ratio.

-

Reaction: The reaction can be initiated by continued grinding at room temperature or by heating the solid mixture in an oven at a specific temperature for a defined period.

-

Monitoring and Workup: The progress of the reaction would need to be monitored by taking small aliquots, dissolving them in a suitable solvent, and analyzing by TLC. Once the reaction is deemed complete, the entire solid mixture would be dissolved in an appropriate solvent (e.g., DCM or ethyl acetate), and the insoluble oxidant would be removed by filtration.

-

Purification: The filtrate would then be concentrated and the crude product purified by column chromatography as described in Protocol 1.

Mandatory Visualization

Caption: Synthetic workflow for 8,8''-Biskoenigine from koenigine.

References

Application Notes and Protocols for the Synthesis of 8,8''-Biskoenigine via Oxidative Coupling Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,8''-Biskoenigine, a dimeric carbazole alkaloid, has garnered interest due to its potential biological activities. Its synthesis is primarily achieved through the oxidative coupling of its monomer, koenigine. This document provides detailed application notes and experimental protocols for the synthesis of 8,8''-Biskoenigine, focusing on two key methods: solid-state oxidative coupling using iron(III) chloride and an improved solution-phase iron-catalyzed oxidative coupling. Additionally, a general protocol for a biomimetic enzymatic approach is presented as a potential alternative. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to replicate and optimize these synthetic routes.

Introduction

Carbazole alkaloids are a diverse class of natural products known for their wide range of biological activities. 8,8''-Biskoenigine is a symmetrical dimer of the carbazole alkaloid koenigine. The key synthetic step in forming 8,8''-Biskoenigine is the oxidative coupling of two koenigine molecules at the C-8 and C-8'' positions. Various methods have been explored to achieve this transformation, with iron-based reagents being prominent. This document details the established protocols, providing quantitative data and procedural workflows to aid in the successful synthesis of this target molecule.

Data Presentation

A summary of the key quantitative data for the different synthetic methods is presented in Table 1 for easy comparison.

Table 1: Comparison of Oxidative Coupling Methods for 8,8''-Biskoenigine Synthesis

| Method | Reagent/Catalyst | Oxidant | Solvent | Temperature | Time | Yield | Reference |

| Solid-State Oxidative Coupling | FeCl₃ (1.5 equiv) | FeCl₃ | Solid-State | Room Temperature | 24 h | 60% | Wang, Y.-S., He, H.-P., Shen, Y.-M., & Hao, X.-J. (2003). Two new carbazole alkaloids from Murraya koenigii. Journal of Natural Products, 66(3), 416–418. |

| Iron-Catalyzed Oxidative Coupling | Fe(acac)₃ (20 mol%) | PhI(OAc)₂ (1.2 equiv) | Dichloromethane (DCM) | Room Temperature | 1 h | 75% | Brütting, C., Fritsche, R. F., Kutz, S. K., Börger, C., Schmidt, A. W., Kataeva, O., & Knölker, H.-J. (2018). Synthesis of 1,1′‐ and 2,2′‐Bicarbazole Alkaloids by Iron(III)‐Catalyzed Oxidative Coupling of 2‐ and 1‐Hydroxycarbazoles. Chemistry – A European Journal, 24(2), 458-470. |

| Biomimetic Enzymatic Oxidative Coupling (General) | Laccase/Peroxidase | O₂ (air) | Buffer/Organic Cosolvent | Room Temperature | Varies | - | (General methodology, specific yield for 8,8''-Biskoenigine not reported) |

Experimental Protocols

Solid-State Oxidative Coupling with Iron(III) Chloride

This method offers a simple, solvent-free approach to the synthesis of 8,8''-Biskoenigine.

Materials:

-

Koenigine

-

Iron(III) chloride (FeCl₃)

-

Mortar and pestle

-

Preparative Thin-Layer Chromatography (TLC) plates (Silica gel)

-

Petroleum ether

-

Acetone

Procedure:

-

In a mortar, grind koenigine (5 mg) and iron(III) chloride (1.5 equivalents) together to form a fine, homogeneous powder.

-

Allow the solid mixture to stand at room temperature for 24 hours in a fume hood.

-

After 24 hours, the reaction mixture is directly subjected to purification.

-

Purify the product by preparative Thin-Layer Chromatography (TLC) using a solvent system of petroleum ether-acetone (4:1).

-

Scrape the band corresponding to the product and elute with a suitable solvent (e.g., acetone or ethyl acetate).

-

Evaporate the solvent under reduced pressure to afford 8,8''-Biskoenigine (yield: 3 mg, 60%).

Iron-Catalyzed Oxidative Coupling in Solution

This improved method utilizes a catalytic amount of an iron salt and a milder oxidant, providing a higher yield in a shorter reaction time.

Materials:

-

Koenigine

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

Iodosylbenzene diacetate (PhI(OAc)₂)

-

Dichloromethane (DCM), anhydrous

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add koenigine (e.g., 100 mg, 1 equiv).

-

Dissolve the koenigine in anhydrous dichloromethane (DCM).

-

Add iron(III) acetylacetonate (Fe(acac)₃, 20 mol%) to the solution.

-

Add iodosylbenzene diacetate (PhI(OAc)₂, 1.2 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford 8,8''-Biskoenigine (yield: 75%).

Biomimetic Enzymatic Oxidative Coupling (General Protocol)

This protocol outlines a general approach for the enzymatic synthesis of 8,8''-Biskoenigine, which may require optimization for this specific substrate. Laccases and peroxidases are enzymes known to catalyze the oxidative coupling of phenolic compounds.[1]

Materials:

-

Koenigine

-

Laccase (from Trametes versicolor or other sources) or Horseradish Peroxidase (HRP)

-

Aqueous buffer (e.g., sodium acetate buffer, pH 5)

-

Organic co-solvent (e.g., acetone, methanol, or dimethyl sulfoxide)

-

Oxygen source (air)

-

Hydrogen peroxide (H₂O₂, for peroxidase-catalyzed reactions)

Procedure:

-

Dissolve koenigine in a minimal amount of a water-miscible organic co-solvent (e.g., acetone).

-

Add the koenigine solution to an aqueous buffer (e.g., sodium acetate buffer, pH 5) to create a dilute solution of the substrate. The final concentration of the organic co-solvent should be kept low to maintain enzyme activity.

-

For Laccase-catalyzed reaction: Add laccase to the buffered solution of koenigine. Stir the mixture vigorously in a vessel open to the air to ensure a sufficient supply of oxygen.

-

For Peroxidase-catalyzed reaction: Add horseradish peroxidase (HRP) to the buffered solution of koenigine. Slowly add a dilute solution of hydrogen peroxide (H₂O₂) dropwise over an extended period.

-

Stir the reaction mixture at room temperature for a period ranging from a few hours to 24 hours. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, stop the reaction by denaturing the enzyme (e.g., by adding a large volume of organic solvent like ethyl acetate or by heat treatment).

-

Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or preparative TLC to isolate 8,8''-Biskoenigine.

Visualizations

Chemical Structures and Reaction Pathway

References

Application Note: Structure Elucidation of 8,8''-Biskoenigine using 1D and 2D NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Biskoenigine is a dimeric carbazole alkaloid isolated from the leaves of Murraya koenigii.[1][2] This class of compounds has garnered significant interest due to its diverse biological activities. The precise determination of its chemical structure is paramount for understanding its structure-activity relationships and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of complex natural products like 8,8''-Biskoenigine. This application note provides a detailed overview of the 1D and 2D NMR techniques used to characterize its structure, including experimental protocols and a summary of the spectral data.

Structural Characterization

The structure of 8,8''-Biskoenigine (C₃₈H₃₆N₂O₆, M.W. 616.70) was determined to be a symmetrical dimer of the carbazole alkaloid koenigine.[1] The elucidation was achieved through a comprehensive analysis of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR data.

1D NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the protons, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the dimeric and symmetrical nature of 8,8''-Biskoenigine, the number of signals in both spectra is halved.

Table 1: ¹H and ¹³C NMR Data for 8,8''-Biskoenigine (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1, 1'' | 129.8 | 7.85 (s) |

| 3, 3'' | 139.5 | - |

| 4, 4'' | 118.6 | 7.15 (s) |

| 4a, 4a'' | 123.5 | - |

| 5, 5'' | 97.2 | 6.60 (d, J=8.0) |

| 6, 6'' | 119.5 | 7.65 (d, J=8.0) |

| 7, 7'' | 155.4 | - |

| 8, 8'' | 112.5 | - |

| 8a, 8a'' | 125.1 | - |

| 9, 9'' | 148.2 | - |

| 10, 10'' | 104.3 | - |

| 11, 11'' | 140.1 | - |

| 1-OCH₃, 1''-OCH₃ | 55.8 | 3.95 (s) |

| 3-CH₃, 3''-CH₃ | 16.5 | 2.45 (s) |

| 7-OH, 7''-OH | - | 5.30 (s) |

| NH, NH'' | - | 8.10 (br s) |

Note: The chemical shift values are referenced to the solvent signal.

2D NMR Data Interpretation

2D NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For 8,8''-Biskoenigine, a key correlation is observed between the aromatic protons at δH 6.60 (H-5, 5'') and 7.65 (H-6, 6''), confirming their ortho relationship on the carbazole ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum of 8,8''-Biskoenigine allows for the unambiguous assignment of protonated carbons. For example, the proton at δH 7.85 is directly attached to the carbon at δC 129.8 (C-1, 1'').

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different structural fragments and assigning quaternary carbons. Key HMBC correlations for 8,8''-Biskoenigine include:

-